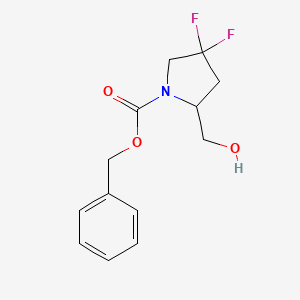![molecular formula C11H16ClN3S B2946897 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine CAS No. 865660-14-6](/img/structure/B2946897.png)
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” is a chemical compound with the molecular formula C11H16ClN3S and a molar mass of 257.78 . It is also known by the synonyms “1-ALLYL-4-[(2-CHLORO-1,3-THIAZOL-5-YL)METHYL]PIPERAZINE” and "1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(prop-2-en-1-yl)piperazine" .
Molecular Structure Analysis
The molecular structure of “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” consists of a five-membered thiazole ring attached to a piperazine ring via a methylene bridge . The piperazine ring is further substituted with an allyl group .Chemical Reactions Analysis
While specific chemical reactions involving “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” are not available, it’s worth noting that thiazole derivatives have been involved in a wide range of chemical reactions, contributing to their diverse biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” include a molecular formula of C11H16ClN3S and a molar mass of 257.78 .Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives like 1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine have been found to exhibit potent antimicrobial properties. These compounds can be used to develop new antibiotics that target resistant strains of bacteria. Their mode of action often involves interfering with bacterial cell wall synthesis or protein synthesis, which is crucial for bacterial growth and replication .
Anticancer Activities
The structural motif of thiazole is present in several anticancer drugs. Research has shown that thiazole derivatives can be effective in inhibiting the growth of cancer cells. They may work by disrupting the cell cycle or inducing apoptosis in cancerous cells. This makes them valuable candidates for the development of new oncology medications .
Antidiabetic Effects
Thiazole compounds have been associated with antidiabetic effects, potentially offering a new avenue for diabetes treatment. They may act by modulating insulin release or by improving insulin sensitivity in peripheral tissues, thus helping to regulate blood glucose levels .
Anti-Inflammatory and Analgesic Properties
Due to their anti-inflammatory properties, thiazole derivatives can be used in the treatment of chronic inflammatory diseases. They may also possess analgesic properties, providing relief from pain without the side effects associated with traditional painkillers .
Neuroprotective Effects
Some thiazole derivatives have shown promise as neuroprotective agents. They could play a role in the treatment of neurodegenerative diseases like Alzheimer’s by protecting neuronal cells from damage or by enhancing their survival .
Antihypertensive Activity
Thiazole derivatives can exhibit antihypertensive activity, making them potential candidates for the treatment of high blood pressure. They may work by relaxing blood vessels or by acting on the renin-angiotensin system, which regulates blood pressure .
Antioxidant Properties
The antioxidant properties of thiazole derivatives make them useful in combating oxidative stress, which is a factor in many chronic diseases. They can neutralize free radicals and may help prevent cell damage .
Agricultural Applications
In agriculture, thiazole derivatives can be used to develop new pesticides and fungicides. Their effectiveness in controlling pests and plant diseases can contribute to increased crop yields and food security .
Orientations Futures
The future directions for “1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the diverse biological activities of thiazole derivatives, there may be potential for developing new pharmacologically active compounds .
Propriétés
IUPAC Name |
2-chloro-5-[(4-prop-2-enylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3S/c1-2-3-14-4-6-15(7-5-14)9-10-8-13-11(12)16-10/h2,8H,1,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWBDIDUWDYQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2946817.png)


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)
![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)


![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)
